2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide
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Overview
Description
2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide is a complex organic compound that belongs to the class of chromenylidene derivatives This compound is characterized by its unique structure, which includes a chromene ring system fused with a benzamide moiety The presence of a cyano group and an ethoxy group further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide typically involves a multi-step process. One common method starts with the preparation of the chromene ring system, which is achieved through the condensation of salicylaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The resulting intermediate is then subjected to further reactions to introduce the cyano and ethoxy groups.
The final step involves the coupling of the chromene intermediate with 2-aminobenzamide under appropriate conditions to form the desired product. This step often requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2).
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound’s interactions with various biological targets are explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
Compared to similar compounds, 2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide stands out due to its unique chromene ring system and the presence of both cyano and ethoxy groups
Properties
IUPAC Name |
2-[(3-cyano-8-ethoxychromen-2-ylidene)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-2-24-16-9-5-6-12-10-13(11-20)19(25-17(12)16)22-15-8-4-3-7-14(15)18(21)23/h3-10H,2H2,1H3,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJNRLYNAXGKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3C(=O)N)C(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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